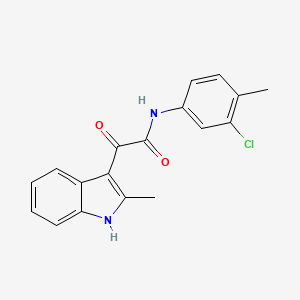

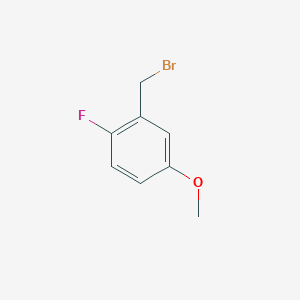

2-(Bromomethyl)-1-fluoro-4-methoxybenzene

Descripción general

Descripción

The description of a chemical compound includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, etc. It also includes the compound’s appearance, odor, and other physical characteristics .

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, etc .Aplicaciones Científicas De Investigación

1. Lithium-Ion Batteries

2-(Bromomethyl)-1-fluoro-4-methoxybenzene, under the name 4-bromo-2-fluoromethoxybenzene (BFMB), has been utilized as a novel bi-functional electrolyte additive in lithium-ion batteries. Research indicates that BFMB can electrochemically polymerize to form a protective polymer film at high voltages, providing overcharge protection and enhancing the thermal stability and safety of lithium-ion batteries without impacting their normal cycle performance (Zhang Qian-y, 2014).

2. Polymer Solar Cells

In polymer solar cells, a derivative of 2-(Bromomethyl)-1-fluoro-4-methoxybenzene has been used as a functional group addition to improve photovoltaic performance. Specifically, the addition of 3,4-bis(bromomethyl) methoxybenzene to [6,6]-phenyl-C61-butyric acid methyl ester (PCBM) resulted in a compound that displayed a higher power conversion efficiency and improved electrical characteristics in polymer solar cells compared to standard PCBM (Bo Jin et al., 2016).

3. Synthesis of Chemical Compounds

The compound has been a key precursor in various synthetic pathways. For instance, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene was achieved through a series of reactions starting from 3,4-dimethylbenzenamine, demonstrating its utility in the preparation of complex chemical structures (Guo Zhi-an, 2009).

Mecanismo De Acción

Target of Action

Bromomethyl compounds are often used in organic synthesis, particularly in carbon-carbon bond forming reactions .

Mode of Action

The mode of action of 2-(Bromomethyl)-1-fluoro-4-methoxybenzene is likely related to its role in carbon-carbon bond formation. In the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, bromomethyl compounds can act as electrophiles . In this process, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound’s role in carbon-carbon bond formation suggests it could be involved in various synthetic pathways in organic chemistry .

Result of Action

The molecular and cellular effects of 2-(Bromomethyl)-1-fluoro-4-methoxybenzene’s action are likely dependent on the specific context of its use, particularly given its role in carbon-carbon bond formation . The exact effects would depend on the other compounds involved in the reaction and the conditions under which the reaction takes place.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Bromomethyl)-1-fluoro-4-methoxybenzene. Factors such as temperature, pH, and the presence of other compounds can affect the rate and outcome of the reactions in which 2-(Bromomethyl)-1-fluoro-4-methoxybenzene is involved .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(bromomethyl)-1-fluoro-4-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKBNYVMMMWWOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-1-fluoro-4-methoxybenzene | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,6-dichlorobenzyl)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2720613.png)

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B2720615.png)

![Ethyl 5-bromoimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B2720616.png)

![4-[[(Z)-2-Cyano-3-pyridin-3-ylprop-2-enoyl]amino]benzoic acid](/img/structure/B2720627.png)

![4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2720632.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chloro-2-fluorophenyl)propanamide](/img/structure/B2720633.png)

![2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2720634.png)